molecular formula C10H23N B1670623 Diisoamylamine CAS No. 544-00-3

Diisoamylamine

Cat. No. B1670623
CAS RN: 544-00-3
M. Wt: 157.3 g/mol
InChI Key: SPVVMXMTSODFPU-UHFFFAOYSA-N
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Description

Diisoamylamine, also known as Diisopentylamine, is a small molecule with the molecular formula C10H23N . It is used in various applications, including as a reagent in wet etching .


Synthesis Analysis

Diisoamylamine can be synthesized through a novel rearrangement sequence. This transformation is transition metal-free and proceeds under mild conditions, providing facile access to highly sterically hindered diarylamines that are otherwise inaccessible by traditional S_NAr chemistry .


Molecular Structure Analysis

The molecular structure of Diisoamylamine consists of a nitrogen atom bonded to two isopentyl groups . The isopentyl group is a five-carbon alkyl group with the formula (CH3)2CHCH2CH2- .


Chemical Reactions Analysis

Diisoamylamine can participate in various chemical reactions. For instance, it has been used as a nucleophile in the synthesis of aryl chlorophosphonamidates . It can also participate in Smiles rearrangements .


Physical And Chemical Properties Analysis

Diisoamylamine has a molecular weight of 157.30 g/mol . It has a density of 0.8±0.1 g/cm3, a boiling point of 188.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.3 mmHg at 25°C .

Scientific Research Applications

1. Enantioselective Hydrogen-Bond-Donor Catalysis

  • Summary of Application: Diisoamylamine is used in the enantioselective hydrogen-bond-donor catalysis to access diverse stereogenic-at-phosphorus(V) compounds . This method provides an alternative approach to stereogenic-at-P(V) targets without requiring stoichiometric quantities of chiral control elements .
  • Methods of Application: The method involves the use of a commercially available hydrogen-bond (H-bond) donor catalyst for the synthesis of aryl chlorophosphonamidates . These chlorophosphonamidates can be displaced sequentially and stereospecifically to access a wide variety of stereogenic-at-P(V) compounds featuring diverse substitution patterns .
  • Results or Outcomes: This method has been demonstrated to be effective in the synthesis of a wide variety of stereogenic-at-P(V) compounds featuring diverse substitution patterns .

2. Clinical Application of Diamine Oxidase (DAO)

  • Summary of Application: Diisoamylamine is related to the activity of Diamine Oxidase (DAO), a secretory protein located in the cytoplasm of human and mammalian upper intestinal mucosa chromaffin cells . DAO is responsible for catabolizing histamine (mainly extracellular) to stop allergic reactions .
  • Methods of Application: DAO levels in the blood and intestinal mucosa can be influenced by various factors, including drugs and food . The level in the intestinal mucosa decreases during ischemia, hypoxia, or nutritional dysfunction of the intestinal luminal tissues, consequently decreasing DAO level in the blood .
  • Results or Outcomes: The serum level of DAO reflects the integrity and maturation of the small intestinal mucosa . This measure is important in diagnosing various diseases, including chronic urticaria tachyphylaxis, multiple organ dysfunction syndrome, preterm abortion, and migraine .

3. Biosynthesis and Industrial Applications of α-Amylase

  • Summary of Application: Diisoamylamine is related to the activity of α-amylase, an enzyme that hydrolyzes glycosidic bonds present in starch molecules to produce dextrins and oligosaccharides . This enzyme is synthesized from microbes such as bacteria, fungi, and yeast .
  • Methods of Application: The synthesis of α-amylase can be enhanced using recombinant DNA technology, different fermentation methods, less expensive and good carbon and nitrogen sources, and optimizing various parameters during fermentation, e.g., temperature, pH, and fermentation duration .
  • Results or Outcomes: α-Amylase has multiple applications that are very vital to the starch industry . It is extensively utilized in industries such as starch conversion, food, detergent, paper, textile industries, and fuel alcohol production among biofuels .

4. General Scientific Research

  • Summary of Application: Diisoamylamine is used in various scientific research applications .
  • Methods of Application: The specific methods of application can vary widely depending on the particular research context .
  • Results or Outcomes: The outcomes of these research applications can also vary widely, contributing to advancements in a range of scientific fields .

Safety And Hazards

Diisoamylamine is classified as a flammable liquid and vapour. It can cause severe skin burns and eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methyl-N-(3-methylbutyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-9(2)5-7-11-8-6-10(3)4/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVVMXMTSODFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060263
Record name 1-Butanamine, 3-methyl-N-(3-methylbutyl)-
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Molecular Weight

157.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisoamylamine

CAS RN

544-00-3
Record name Diisoamylamine
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Record name Diisoamylamine
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Record name Diisopentylamine
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Record name 1-Butanamine, 3-methyl-N-(3-methylbutyl)-
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Record name 1-Butanamine, 3-methyl-N-(3-methylbutyl)-
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Record name Diisopentylamine
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Record name DIISOAMYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
K Forbes, E Jacobsen - 2022 - chemrxiv.org
… to promote the nucleophilic substitution by diisoamylamine in 95% enantiomeric excess (ee) … to the identity of the amine, with diisoamylamine undergoing reaction with distinctly superior …
Number of citations: 1 chemrxiv.org
KC Forbes, EN Jacobsen - Science, 2022 - science.org
… to promote the nucleophilic substitution by diisoamylamine in 95% enantiomeric excess (ee) … to the identity of the amine, with diisoamylamine undergoing reaction with distinctly superior …
Number of citations: 24 www.science.org
BM Mikhailov, VA Dorokhov - Bulletin of the Academy of Sciences of the …, 1961 - Springer
… [1] by this route and dimethylamineborane, diisoamylamine-borane, and piperidine-borane in … at 100 to 120" on dimethylamine-borane, diisoamylamine-borane, or piperidine-borane we …
Number of citations: 3 link.springer.com
EM Plein, BT Dewey - Analytical Chemistry, 1955 - ACS Publications
… Diisoamylamine diliturate forms large crystals. … ADiisoamylamine … The diliturates of diisoamylamine, diisobutylamine, diethanolamine, and diethylenediamine are …
Number of citations: 3 pubs.acs.org
WJ DALE, G BUELL - The Journal of Organic Chemistry, 1956 - ACS Publications
… In contrast, diisoamylamine, with branching removed to the gamma position in the alkyl … to react with o-nitrostyrene but diisoamylamine gave the expected adduct with o-nitrostyrene in 31…
Number of citations: 19 pubs.acs.org
H Blaschko, D Richter, H Schlossmann - Biochemical Journal, 1937 - ncbi.nlm.nih.gov
… The rate of oxidation of diisoamylamine for example was too slow to measure with the guinea-pig preparations, but with pig liver it gave a relative rate of 27 %. Similarly the relative rate …
Number of citations: 523 www.ncbi.nlm.nih.gov
ME Wolff, JF Oneto - Journal of the American Chemical Society, 1956 - ACS Publications
… A solution of diisoamylamine hydrochloride (prepared by … (0.18 mole) of diisoamylamine), 24.2 g. (0.201 mole) of … of dry ether the precipitated diisoamylamine hydrochloride …
Number of citations: 4 pubs.acs.org
AT Pilipenko, IA Shevchuk, IN Malakha - Ukr. Khim. Zh.;(USSR), 1976 - osti.gov
Re(IV) is extracted from 3.2N HCl containing SO/sub 3//sup 2 -/ with diisoamylamine in EtOAc or CCl/sub 4/ as ((Me/sub 2/CH/sub 2/CH/sub 2/CH/sub 2/)/sub 2/ NH/sub 2/+)/sub 2/ReO(…
Number of citations: 2 www.osti.gov
R Schafer, DW Criswell, SP Fracek Jr… - Chemical …, 1984 - academic.oup.com
… olfactory responses, and diisoamylamine produced no irreversible depression of responses when given as 0.5-s pulses of the saturated vapor. Diisoamylamine and often isoamylamine …
Number of citations: 6 academic.oup.com
IA Shevchuk, TN Simonova… - Journal of Analytical …, 1976 - Consultants Bureau.
Number of citations: 0

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